molecular formula C16H26N2O2 B2423629 Tert-butyl N-(4-methylpyridin-2-yl)-N-pentan-3-ylcarbamate CAS No. 1260761-30-5

Tert-butyl N-(4-methylpyridin-2-yl)-N-pentan-3-ylcarbamate

Cat. No. B2423629
CAS RN: 1260761-30-5
M. Wt: 278.396
InChI Key: JUKNFQQOASSZDN-UHFFFAOYSA-N
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Description

Tert-butyl N-(4-methylpyridin-2-yl)-N-pentan-3-ylcarbamate is a chemical compound with the molecular formula C11H16N2O2 . It is also known by other names such as (4-Methylpyridin-2-yl)carbamic Acid tert-Butyl Ester, 2-[(tert-Butoxycarbonyl)amino]-4-methylpyridine, and 2-(Boc-amino)-4-methylpyridine .


Molecular Structure Analysis

The molecular weight of Tert-butyl N-(4-methylpyridin-2-yl)-N-pentan-3-ylcarbamate is 208.26 . The compound’s structure consists of a pyridine ring with a methyl group at the 4th position and a carbamate group attached to the nitrogen .


Physical And Chemical Properties Analysis

Tert-butyl N-(4-methylpyridin-2-yl)-N-pentan-3-ylcarbamate is a solid compound . More specific physical and chemical properties such as melting point, boiling point, solubility, and spectral data are not available in the search results.

Safety and Hazards

Tert-butyl N-(4-methylpyridin-2-yl)-N-pentan-3-ylcarbamate is classified as Acute Tox. 4 Oral according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), indicating that it may be harmful if swallowed .

properties

IUPAC Name

tert-butyl N-(4-methylpyridin-2-yl)-N-pentan-3-ylcarbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H26N2O2/c1-7-13(8-2)18(15(19)20-16(4,5)6)14-11-12(3)9-10-17-14/h9-11,13H,7-8H2,1-6H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JUKNFQQOASSZDN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CC)N(C1=NC=CC(=C1)C)C(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H26N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

CID 91757044

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